N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S3/c1-25-16(10-26-13-7-3-5-9-15(13)31-20(26)28)23-24-19(25)29-11-17(27)22-18-21-12-6-2-4-8-14(12)30-18/h2-9H,10-11H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLDMKOSJUYUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure combining elements from thiazole, triazole, and benzothiazole moieties, which are known for their diverse biological activities. The molecular formula can be represented as follows:
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit antimicrobial properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide have shown activity against various bacterial strains and fungi. In vitro studies have demonstrated that modifications to the benzothiazole structure can enhance efficacy against resistant strains of bacteria .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. A study highlighted that related thiazole derivatives significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines . Specifically, compounds derived from benzothiazoles exhibited up to 27.2% inhibition of edema in carrageenan-induced inflammation models .
3. Anticancer Potential
Recent investigations into the anticancer properties of thiazole and triazole derivatives suggest that they may induce apoptosis in cancer cells. For example, certain benzothiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .
The biological activity of N-(benzo[d]thiazol-2-yl)-2-acetamide is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : Some studies suggest that it may interact with serotonin receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in mood disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL depending on the structural variations .
Case Study 2: Anti-inflammatory Effects
In an experimental model using rats, a derivative was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in paw edema, with the highest dose achieving a significant reduction compared to the control group (p < 0.05) .
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 10 | 15.9 |
| Compound A | 25 | 21.5 |
| Compound A | 50 | 27.2 |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include benzothiazole-thiazolidinone hybrids (4a–4d) and triazole-linked benzothiazole derivatives .
Table 1: Structural and Physical Comparison
Key Observations :
- The target compound’s triazole-thioacetamide bridge distinguishes it from thiazolidinone-based analogs (4a–4d).
- Higher molecular weight and structural complexity may enhance target binding but reduce solubility compared to simpler analogs .
Table 2: Reported Bioactivities of Analogs
Key Findings :
- The target compound’s dual benzothiazole and triazole motifs may enhance kinase inhibition compared to 4a–4d, which lack triazole groups .
- Thioacetamide linkages (as in the target) are associated with improved enzyme binding over ether or ester linkages .
Pharmacokinetic and Toxicity Profiles
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, dry acetone, reflux | Thioether bond formation | 82% | |
| 2 | Chloroacetyl chloride, Et₃N, dioxane | Acylation | 75% |
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
Regioselectivity issues in triazole-thioacetamide formation can be mitigated using:
- Computational reaction path searches : Quantum chemical calculations (e.g., DFT) predict favorable transition states, guiding solvent and catalyst selection .
- Protecting group strategies : Selective masking of reactive thiazole nitrogen atoms reduces side-product formation .
Basic: What in vitro assays are used to evaluate its anticancer activity?
Answer:
- MTT assays : Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
- Molecular docking : Binding affinity analysis against targets like EGFR or tubulin using AutoDock Vina (binding energies ≤ −8.5 kcal/mol indicate strong interactions) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Molecular dynamics (MD) simulations : Validate target binding stability over 100-ns trajectories (RMSD < 2.0 Å confirms stable interactions) .
- Dose-response reevaluation : Test activity at lower concentrations (0.1–10 μM) to rule out off-target effects at higher doses .
Basic: What spectroscopic techniques confirm its structure?
Answer:
- ¹H/¹³C NMR : Key signals include δ 2.35 ppm (CH₃ of triazole) and δ 170–175 ppm (C=O of acetamide) .
- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors reduce reaction time by 40% compared to batch methods .
- Microwave-assisted synthesis : Achieves 90% yield in 30 minutes (vs. 3 hours under conventional reflux) .
Basic: What functional groups influence its reactivity?
Answer:
- Thioether (-S-) : Susceptible to oxidation (e.g., H₂O₂ forms sulfoxide derivatives) .
- Triazole ring : Participates in π-π stacking with aromatic residues in target proteins .
Advanced: How to design derivatives with improved pharmacokinetics?
Answer:
- QSAR modeling : Correlate logP values (2.5–3.5) with membrane permeability to prioritize lipophilic analogs .
- Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .
Basic: What stability tests are recommended for storage?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
- HPLC monitoring : Purity retention >90% after 6 months at 2–8°C in dark .
Advanced: How to validate target engagement in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
